2-Methylhept-4-ynoyl chloride

Description

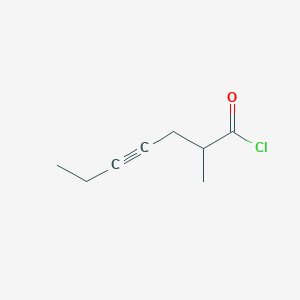

2-Methylhept-4-ynoyl chloride (C₈H₁₁ClO) is an acyl chloride characterized by a seven-carbon chain with a terminal alkyne group at position 4 and a methyl substituent at position 2. Acyl chlorides are highly reactive due to the electrophilic carbonyl carbon and the excellent leaving ability of the chloride ion. This compound’s unique structure—featuring both an alkyne and a branched alkyl chain—confers distinct reactivity and stability profiles compared to simpler or linear analogs. It is commonly synthesized via treatment of the corresponding carboxylic acid with thionyl chloride (SOCl₂) in chlorinated solvents like methylene chloride, which aids in stabilizing reactive intermediates during synthesis .

Properties

Molecular Formula |

C8H11ClO |

|---|---|

Molecular Weight |

158.62 g/mol |

IUPAC Name |

2-methylhept-4-ynoyl chloride |

InChI |

InChI=1S/C8H11ClO/c1-3-4-5-6-7(2)8(9)10/h7H,3,6H2,1-2H3 |

InChI Key |

AVCRTLPJHCGTJM-UHFFFAOYSA-N |

Canonical SMILES |

CCC#CCC(C)C(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity, stability, and applications of 2-methylhept-4-ynoyl chloride are best contextualized by comparing it to structurally related acyl chlorides:

Reactivity

- Acetyl Chloride (C₂H₃ClO): The shortest acyl chloride, acetyl chloride reacts explosively with water and nucleophiles. In contrast, this compound’s longer alkyl chain and alkyne group moderate its reactivity slightly, though it remains highly moisture-sensitive.

- Octanoyl Chloride (C₈H₁₅ClO): While structurally similar in chain length, the absence of an alkyne in octanoyl chloride limits its utility in click chemistry or cycloaddition reactions. The alkyne in this compound enables selective functionalization, such as Huisgen azide-alkyne coupling .

- The lack of an acyl group in propargyl chloride reduces its electrophilicity compared to this compound.

Stability and Physical Properties

| Property | This compound | Acetyl Chloride | Octanoyl Chloride |

|---|---|---|---|

| Molecular Weight (g/mol) | 158.63 | 78.49 | 162.66 |

| Boiling Point (°C) | ~180–185 (est.) | 51–52 | 195–200 |

| Solubility | Low in water; high in CH₂Cl₂ | Reacts with H₂O | Low in polar solvents |

The branched chain and alkyne in this compound lower its volatility compared to acetyl chloride but enhance solubility in nonpolar solvents like methylene chloride, a common extraction medium .

Research Findings and Challenges

- Synthetic Optimization : Reactions often require strict temperature control (−10°C to 0°C) to avoid decomposition, a challenge less prominent in simpler acyl chlorides.

- Toxicity : Like all acyl chlorides, it poses significant hazards (lachrymatory, corrosive), necessitating specialized handling protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.